molecular formula C17H23N3O5S B10995561 4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide

4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B10995561
M. Wt: 381.4 g/mol
InChI Key: LFRWBTLRSMKXDB-UHFFFAOYSA-N
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Description

4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the coumarin structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide stands out due to its unique combination of a coumarin core with a piperazine-sulfonamide moiety. This structure imparts distinct biological activities and enhances its potential as a multifunctional compound in various research fields.

Properties

Molecular Formula

C17H23N3O5S

Molecular Weight

381.4 g/mol

IUPAC Name

4-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C17H23N3O5S/c1-12-10-16(22)25-17-13(12)4-5-15(21)14(17)11-19-6-8-20(9-7-19)26(23,24)18(2)3/h4-5,10,21H,6-9,11H2,1-3H3

InChI Key

LFRWBTLRSMKXDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CN3CCN(CC3)S(=O)(=O)N(C)C)O

Origin of Product

United States

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